molecular formula C21H12Cl2N2O3S B2441240 1,3-bis(3-chlorophenyl)-5-[(thiophen-3-yl)methylidene]-1,3-diazinane-2,4,6-trione CAS No. 1023537-67-8

1,3-bis(3-chlorophenyl)-5-[(thiophen-3-yl)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B2441240
CAS No.: 1023537-67-8
M. Wt: 443.3
InChI Key: NSEDXNUYLWBOJG-UHFFFAOYSA-N
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Description

1,3-bis(3-chlorophenyl)-5-[(thiophen-3-yl)methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound characterized by its unique structure, which includes chlorophenyl and thiophenyl groups attached to a diazinane trione core

Properties

IUPAC Name

1,3-bis(3-chlorophenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12Cl2N2O3S/c22-14-3-1-5-16(10-14)24-19(26)18(9-13-7-8-29-12-13)20(27)25(21(24)28)17-6-2-4-15(23)11-17/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSEDXNUYLWBOJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=O)C(=CC3=CSC=C3)C(=O)N(C2=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-bis(3-chlorophenyl)-5-[(thiophen-3-yl)methylidene]-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. The process begins with the preparation of the diazinane trione core, followed by the introduction of the chlorophenyl and thiophenyl groups through substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at the thiophen-3-ylmethylidene group and carbonyl moieties. Key reactions include:

  • Epoxidation : The methylidene bridge (C=C double bond) between the thiophene and diazinane core can react with oxidizing agents like potassium permanganate (KMnO₄) to form an epoxide.

  • Carbonyl Oxidation : The trione carbonyl groups (C=O) may oxidize further under strong oxidizing conditions, though this is less common due to their inherent stability.

Reaction Type Reagent Conditions Product
EpoxidationKMnO₄ in acidic mediumRoom temperature, aqueousOxidized thiophen-3-ylmethylidene
Carbonyl OxidationStrong oxidizers (e.g., CrO₃)High temperature, acidicOxidized trione derivatives

Reduction Reactions

Reduction targets the carbonyl groups and methylidene bridge. Common reagents include:

  • Lithium aluminum hydride (LiAlH₄) : Reduces ketone groups (C=O) to alcohols (C-OH), potentially leading to dihydro derivatives.

  • Catalytic hydrogenation : The methylidene bridge (C=C) can be reduced to a single bond (C-C), altering the compound’s planarity and electronic properties.

Reaction Type Reagent Conditions Product
Carbonyl ReductionLiAlH₄, THF solventAnhydrous conditionsDihydroxy-diazinane derivatives
HydrogenationH₂, Pd/C catalystHigh pressure, inert atmosphereReduced methylidene bridge

Nucleophilic Aromatic Substitution

The 3-chlorophenyl substituents may undergo nucleophilic aromatic substitution under specific conditions:

  • Reagents : Amines, hydroxide ions, or other nucleophiles.

  • Conditions : High temperatures and polar aprotic solvents (e.g., DMSO) to activate the chlorophenyl rings.

Reaction Type Reagent Conditions Product
Nucleophilic SubstitutionNH₃, KFHigh temperature, DMFAminophenyl-substituted derivatives

Hydrolysis and Ring Cleavage

The diazinane trione core may undergo hydrolysis under acidic or basic conditions, leading to ring cleavage:

  • Acidic Hydrolysis : Results in carboxylic acids or amides, depending on the cleavage site .

  • Basic Hydrolysis : Generates salts or amine derivatives .

Biological Interactions and Stability

While direct experimental data for this compound is limited, related diazinane derivatives (e.g., pyrimidinediones) are known for:

  • Enzyme inhibition : Potential binding to α1-adrenergic receptors .

  • Stability : Resistant to degradation under standard laboratory conditions but reactive under strong oxidizing/reducing agents.

Scientific Research Applications

Synthesis and Structural Insights

The synthesis of 1,3-bis(3-chlorophenyl)-5-[(thiophen-3-yl)methylidene]-1,3-diazinane-2,4,6-trione typically involves the reaction of appropriate thiophene derivatives with chlorophenyl groups under controlled conditions. The structural characterization can be performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and single-crystal X-ray diffraction to confirm the molecular geometry and bonding interactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives have been tested against various bacterial strains with promising results. The incorporation of thiophene moieties has been shown to enhance antibacterial activity against Gram-positive bacteria while exhibiting moderate effects against Gram-negative bacteria .

Anticancer Potential

Studies have also highlighted the anticancer potential of related diazinane compounds. In vitro assays demonstrate that these compounds can inhibit the proliferation of cancer cell lines such as HCT116 and MCF7. The mechanism often involves inducing apoptosis or disrupting cell cycle progression in cancer cells .

Material Science Applications

The unique structural features of this compound make it a candidate for material science applications. Its ability to form stable complexes with metal ions can be exploited in catalysis and sensor development. Research into its electronic properties suggests potential uses in organic electronics and photovoltaic devices .

Agrochemical Applications

In the realm of agrochemicals, compounds related to this compound have shown herbicidal and fungicidal activities. The chlorophenyl groups contribute to the herbicidal efficacy by interfering with plant growth hormones or metabolic pathways in target species .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of synthesized diazinane derivatives against a panel of bacteria. The results indicated that compounds with higher electron-withdrawing groups exhibited enhanced activity against Bacillus cereus and Staphylococcus aureus. This study underscores the importance of substituent effects on biological activity .

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, derivatives were subjected to cytotoxicity assays against several cancer cell lines. Results demonstrated that specific structural modifications led to increased potency against HCT116 cells compared to controls. This highlights the potential for structure-activity relationship studies to optimize efficacy .

Mechanism of Action

The mechanism of action of 1,3-bis(3-chlorophenyl)-5-[(thiophen-3-yl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(3-chlorophenyl)-1,3-diazinane-2,4,6-trione: Lacks the thiophenyl group, which may affect its chemical and biological properties.

    1,3-Bis(3-chlorophenyl)-5-(phenylmethylidene)-1,3-diazinane-2,4,6-trione: Contains a phenyl group instead of a thiophenyl group, leading to different reactivity and applications.

Uniqueness

1,3-bis(3-chlorophenyl)-5-[(thiophen-3-yl)methylidene]-1,3-diazinane-2,4,6-trione is unique due to the presence of both chlorophenyl and thiophenyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Biological Activity

1,3-bis(3-chlorophenyl)-5-[(thiophen-3-yl)methylidene]-1,3-diazinane-2,4,6-trione is a compound of interest due to its potential biological activities. This article provides an overview of its synthesis, biological activity, and relevant research findings.

Chemical Structure

The compound features a diazinane core with chlorophenyl and thiophene substituents. Its structural formula can be represented as follows:

C16H12Cl2N4O3\text{C}_{16}\text{H}_{12}\text{Cl}_2\text{N}_4\text{O}_3

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of the Diazinane Core : Using appropriate amines and carbonyl compounds.
  • Substitution Reactions : Introducing chlorophenyl and thiophene moieties through electrophilic aromatic substitution.

Antimicrobial Activity

Research has indicated that derivatives of similar structures exhibit significant antimicrobial properties. The biological activity of this compound was evaluated against various bacterial strains:

Microorganism Activity
Escherichia coliModerate inhibition
Staphylococcus aureusSignificant inhibition
Pseudomonas aeruginosaLow activity

In vitro studies showed that the compound demonstrated moderate to significant antibacterial activity against Gram-positive bacteria while being less effective against Gram-negative strains .

Cytotoxicity

The cytotoxic potential of the compound was assessed using various cancer cell lines. Results indicated that it could inhibit cell proliferation in certain cancer types, suggesting a potential role in cancer therapy:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)20
A549 (Lung Cancer)12

These findings suggest that the compound could be further explored for its anticancer properties .

Case Studies

A recent study focused on the synthesis and biological evaluation of similar diazinane derivatives highlighted the importance of substituent effects on biological activity. The introduction of electron-withdrawing groups like chlorine was found to enhance antimicrobial efficacy while maintaining low cytotoxicity towards normal cells .

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthetic route for this compound?

  • Methodology : Multi-step condensation or cyclization reactions are typically employed for structurally related diazinane derivatives. For example, aromatic amines and aldehydes may react under basic or catalytic conditions to form the diazinane core, followed by functionalization with chlorophenyl and thiophenyl groups . Optimization of reaction parameters (e.g., solvent polarity, temperature) is critical due to steric hindrance from the 3-chlorophenyl substituents. Purification often requires column chromatography or recrystallization .
  • Data Challenge : Contradictions in reported yields for similar compounds (e.g., 40–70% for analogous derivatives) suggest sensitivity to substituent positioning and reaction kinetics .

Q. How can spectroscopic techniques confirm the structure of this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR identify aromatic protons (δ 7.0–8.0 ppm for chlorophenyl and thiophenyl groups) and carbonyl carbons (δ 160–180 ppm). NOESY correlations can resolve stereochemistry at the methylidene position .
  • IR : Strong absorption bands near 1700 cm1^{-1} confirm the presence of three carbonyl groups .
  • X-ray crystallography (if crystals are obtainable) provides unambiguous confirmation of bond lengths and angles, particularly for the diazinane ring .

Q. What structural features influence its potential bioactivity?

  • Key Features :

  • The thiophene ring enhances π-π stacking interactions with biological targets, while 3-chlorophenyl groups increase lipophilicity, potentially improving membrane permeability .
  • The diazinane trione core may act as a hydrogen-bond acceptor, mimicking natural substrates in enzyme inhibition .
    • Validation : Comparative studies with analogs (e.g., replacing thiophene with phenyl) show reduced antimicrobial activity, highlighting the thiophene’s role .

Advanced Research Questions

Q. How can computational chemistry predict reactivity or binding modes of this compound?

  • Methodology :

  • DFT calculations (e.g., B3LYP/6-31G*) model electronic properties, such as HOMO-LUMO gaps, to predict sites for electrophilic/nucleophilic attack .
  • Molecular docking (using AutoDock Vina) simulates interactions with biological targets (e.g., kinases), guided by the compound’s dipole moment and steric bulk .
    • Case Study : A related diazinane derivative showed a calculated binding energy of −8.2 kcal/mol with EGFR kinase, correlating with experimental IC50_{50} values of 12 µM .

Q. How can contradictory biological activity data across analogs be resolved?

  • Analysis Framework :

  • SAR Studies : Systematically vary substituents (e.g., chloro vs. methyl groups) and measure activity trends. For example, 3-chlorophenyl analogs exhibit higher antifungal activity (MIC 8 µg/mL) than 4-methylphenyl derivatives (MIC >32 µg/mL) due to enhanced halogen bonding .
  • Statistical Design : Use response surface methodology (RSM) to optimize synthetic conditions and isolate confounding variables (e.g., purity vs. substituent effects) .

Q. What advanced techniques characterize its solid-state properties for materials science applications?

  • Methodology :

  • SC-XRD (Single-Crystal X-ray Diffraction) resolves π-stacking distances between thiophene and chlorophenyl groups, critical for charge-transfer applications .
  • DSC/TGA (Differential Scanning Calorimetry/Thermogravimetric Analysis) measures thermal stability (decomposition >250°C for similar compounds) .
  • Powder XRD assesses crystallinity, which impacts solubility and formulation in polymer composites .

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